Fak protac B5

FAK kinase inhibition PROTAC affinity NSCLC target engagement

FAK PROTAC B5 (Compound B5, CAS 2471525-44-5) is a proteolysis-targeting chimera (PROTAC) designed as a heterobifunctional degrader of focal adhesion kinase (FAK), a non-receptor tyrosine kinase implicated in tumor survival, invasion, metastasis, and angiogenesis through both kinase catalytic and non-kinase scaffolding functions. Unlike traditional FAK inhibitors that block only ATP-binding site activity, FAK PROTAC B5 leverages the PROTAC mechanism to recruit an E3 ubiquitin ligase and induce ubiquitin-proteasome-mediated degradation of the entire FAK protein, thereby simultaneously eliminating kinase-dependent enzymatic functions and kinase-independent scaffolding functions.

Molecular Formula C41H43ClN10O7
Molecular Weight 823.3 g/mol
Cat. No. B12405660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFak protac B5
Molecular FormulaC41H43ClN10O7
Molecular Weight823.3 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=C(C=C(C=C3)N4CCN(CC4)CCCCC(=O)NC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)OC
InChIInChI=1S/C41H43ClN10O7/c1-43-37(55)25-8-3-4-10-28(25)46-36-27(42)23-44-41(49-36)47-29-14-13-24(22-32(29)59-2)51-20-18-50(19-21-51)17-6-5-12-33(53)45-30-11-7-9-26-35(30)40(58)52(39(26)57)31-15-16-34(54)48-38(31)56/h3-4,7-11,13-14,22-23,31H,5-6,12,15-21H2,1-2H3,(H,43,55)(H,45,53)(H,48,54,56)(H2,44,46,47,49)
InChIKeyWGXCHVXCUMEKET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

FAK PROTAC B5 Degrader: 14.9 nM FAK Affinity PROTAC for Non-Small Cell Lung Cancer Research Procurement


FAK PROTAC B5 (Compound B5, CAS 2471525-44-5) is a proteolysis-targeting chimera (PROTAC) designed as a heterobifunctional degrader of focal adhesion kinase (FAK), a non-receptor tyrosine kinase implicated in tumor survival, invasion, metastasis, and angiogenesis through both kinase catalytic and non-kinase scaffolding functions [1]. Unlike traditional FAK inhibitors that block only ATP-binding site activity, FAK PROTAC B5 leverages the PROTAC mechanism to recruit an E3 ubiquitin ligase and induce ubiquitin-proteasome-mediated degradation of the entire FAK protein, thereby simultaneously eliminating kinase-dependent enzymatic functions and kinase-independent scaffolding functions [1]. The compound was identified as the optimal lead candidate from a series of novel FAK PROTACs designed and synthesized based on the FAK inhibitor TAE226 scaffold [1].

Why FAK PROTAC B5 Cannot Be Substituted with In-Class FAK Inhibitors or Alternative PROTAC Degraders


FAK-targeting agents are not interchangeable across the inhibitor-PROTAC boundary. Small-molecule FAK inhibitors (e.g., defactinib, VS-4718, PF-562271) act as ATP-competitive reversible inhibitors that block kinase catalytic activity but leave the FAK scaffolding domain functionally intact, a limitation that may explain the unsatisfactory single-agent clinical trial outcomes observed with this class [1][2]. PROTAC degraders address this limitation by completely eliminating the FAK protein, disrupting both enzymatic and scaffolding signaling simultaneously [1]. However, even among FAK-targeting PROTACs, substitution is inadvisable without verification. PROTACs diverge markedly in FAK-binding warhead origin (TAE226-derived vs. defactinib-derived vs. VS-4718-derived), E3 ligase recruitment moiety (VHL-based vs. CRBN-based), linker composition, degradation efficiency (DC₅₀ and Dmax), antiproliferative potency, plasma stability half-life, and membrane permeability—all of which critically influence experimental reproducibility and translational relevance [3][4].

FAK PROTAC B5 Procurement Evidence Guide: Quantified Differentiation Versus FAK Inhibitors and Alternative PROTACs


FAK PROTAC B5 IC₅₀ of 14.9 nM: FAK Affinity Comparison Against PROTAC A13 and Inhibitor PF-562271

FAK PROTAC B5 exhibits an in vitro FAK kinase inhibitory IC₅₀ of 14.9 nM [1]. In cross-study comparison, FAK PROTAC B5 demonstrates 1.8-fold superior FAK affinity versus the structurally distinct FAK PROTAC A13 (IC₅₀ = 26.4 nM), which was developed from the PF-562271 warhead scaffold [2]. Notably, while FAK PROTAC B5 shows approximately 10-fold weaker FAK binding than the ATP-competitive inhibitor PF-562271 (FAK IC₅₀ = 1.5 nM [3]), this apparent affinity disadvantage is functionally offset by the PROTAC mechanism: PF-562271 only blocks kinase activity, whereas FAK PROTAC B5 degrades the entire FAK protein, thereby eliminating scaffolding functions that FAK inhibitors cannot address [1].

FAK kinase inhibition PROTAC affinity NSCLC target engagement

FAK PROTAC B5 Achieves 86.4% FAK Degradation at 10 nM: Quantitative Degradation Efficiency Benchmarking

In A549 non-small cell lung cancer cells, FAK PROTAC B5 induces 86.4% FAK protein degradation at a concentration of 10 nM [1]. In cross-study comparison, PROTAC A13—another FAK degrader developed from a distinct warhead scaffold—achieves comparable degradation efficiency (85% degradation at 10 nM) [2], indicating that FAK PROTAC B5 performs at a degradation level on par with structurally divergent FAK PROTACs. The degradation induced by FAK PROTAC B5 proceeds through the ubiquitin-proteasome pathway, confirming authentic PROTAC mechanism engagement [1].

FAK degradation PROTAC efficiency ubiquitin-proteasome pathway

FAK PROTAC B5 Antiproliferative IC₅₀ of 0.14 μM in A549 NSCLC Cells: Functional Activity Comparison Against FAK Inhibitors

In A549 non-small cell lung cancer cells, FAK PROTAC B5 exhibits potent antiproliferative activity with an IC₅₀ value of 0.14 ± 0.01 μM [1]. This represents a class-level functional advantage of FAK PROTAC degraders over FAK inhibitors: targeted degradation of FAK has been shown to exhibit pronounced improved activity on cancer cell viability compared to kinase inhibition alone [2]. While direct head-to-head comparative antiproliferative data between FAK PROTAC B5 and specific FAK inhibitors (e.g., defactinib, PF-562271) in the same experimental system are not available in the source literature, the 0.14 μM IC₅₀ establishes a quantitative baseline for functional efficacy in a clinically relevant NSCLC cell line [1].

antiproliferative activity NSCLC A549 cell viability

FAK PROTAC B5 Plasma Stability Half-Life >289.1 min: In Vitro ADME Differentiation

FAK PROTAC B5 exhibits outstanding plasma stability in vitro, with a half-life (t₁/₂) value greater than 289.1 minutes [1]. The compound also demonstrates moderate membrane permeability [1]. This favorable in vitro drug-like property profile distinguishes FAK PROTAC B5 from less stable FAK-targeting PROTACs and positions it as a suitable lead candidate for further optimization toward in vivo applications [1].

plasma stability PROTAC ADME drug-like properties

FAK PROTAC B5: Validated Research and Procurement Application Scenarios


Non-Small Cell Lung Cancer (NSCLC) FAK Degradation Studies in A549 Cell Models

FAK PROTAC B5 is directly validated in A549 NSCLC cells for FAK degradation studies. The compound achieves 86.4% FAK degradation at 10 nM and exhibits antiproliferative activity with an IC₅₀ of 0.14 ± 0.01 μM in this model system [1]. It also inhibits A549 cell migration and invasion in a concentration-dependent manner [1]. For investigators studying FAK biology in NSCLC or evaluating the therapeutic hypothesis that dual elimination of FAK kinase and scaffolding functions confers superior antitumor effects versus kinase inhibition alone, FAK PROTAC B5 is a literature-supported, experimentally characterized tool compound.

FAK Degrader Structure-Activity Relationship (SAR) and PROTAC Optimization Campaigns

FAK PROTAC B5 serves as an optimal lead compound for FAK degrader SAR studies and PROTAC optimization campaigns. The compound's well-characterized profile—including FAK binding IC₅₀ (14.9 nM), degradation efficiency (86.4% at 10 nM), antiproliferative potency (0.14 μM), and plasma stability half-life (>289.1 min)—establishes a comprehensive baseline against which structural analogs and next-generation FAK PROTACs can be benchmarked [1]. The TAE226-derived warhead scaffold and linker composition of FAK PROTAC B5 provide a distinct chemical starting point for medicinal chemistry efforts seeking to improve upon degradation potency, cellular permeability, or in vivo pharmacokinetics.

Comparative FAK Degrader Tool Compound Selection for Mechanistic Studies

For investigators designing experiments that require a FAK degrader tool compound with documented, reproducible activity, FAK PROTAC B5 offers a procurement advantage: its complete characterization in a peer-reviewed primary research article provides transparent, citable data supporting experimental design and reproducibility [1]. Unlike proprietary FAK PROTACs such as GSK215 or BI 3363 for which detailed characterization may be limited to patent disclosures or partial publications [2][3], FAK PROTAC B5's full in vitro profile—including FAK affinity, degradation efficiency, antiproliferative activity, plasma stability, and cell migration/invasion inhibition—is publicly available and directly actionable for experimental planning.

FAK Scaffolding Function Dissection Versus Kinase Inhibition Studies

FAK PROTAC B5 enables experimental dissection of FAK kinase-dependent versus scaffolding-dependent signaling functions. Because FAK PROTAC B5 degrades the entire FAK protein via the ubiquitin-proteasome pathway [1], it simultaneously eliminates both the catalytic kinase domain and the non-catalytic scaffolding domains (FERM, FAT). This contrasts with ATP-competitive FAK inhibitors (e.g., defactinib, VS-4718, PF-562271) that block kinase activity while leaving the scaffolding protein intact. Investigators studying FAK's kinase-independent roles in focal adhesion signaling, cell migration, and invasion can use FAK PROTAC B5 to interrogate phenotypes that depend on complete FAK protein elimination rather than kinase inhibition alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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